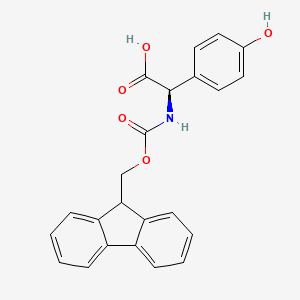

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Übersicht

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, also known as fluorenylmethoxycarbonylamino-4-hydroxybenzoic acid (FMC-4-HB), is a novel small molecule that has been used in various scientific research applications. FMC-4-HB is a synthetic analogue of the naturally occurring amino acid phenylalanine, which is an essential amino acid that plays an important role in many biological processes. FMC-4-HB has been used in studies to investigate the structure-activity relationship of amino acids, to study the mechanism of action of natural products, and to develop new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

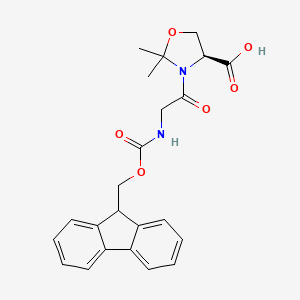

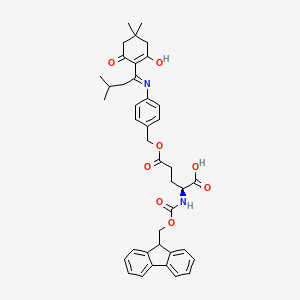

Herstellung von β-Lactam-Antibiotika

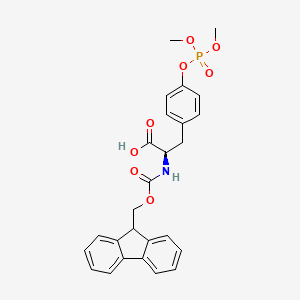

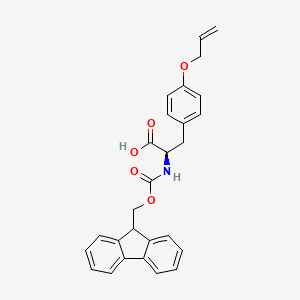

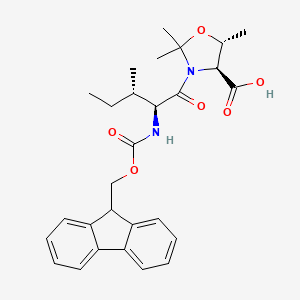

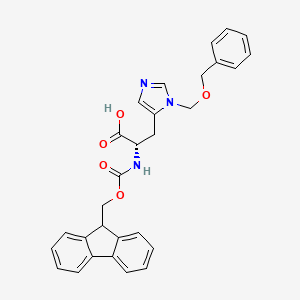

FMOC-D-4-HYDROXYPHENYLGLYCIN (D-HPG) ist ein wertvolles Zwischenprodukt, das bei der Herstellung von β-Lactam-Antibiotika verwendet wird {svg_1}. β-Lactam-Antibiotika, wie z. B. Amoxicillin, sind eine breite Klasse von Antibiotika, zu denen Penicillin-Derivate, Cephalosporine, Monobactame und Carbapeneme gehören {svg_2}.

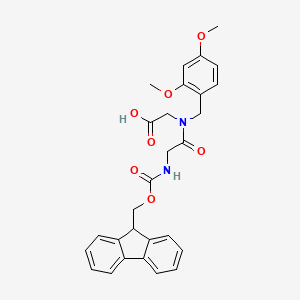

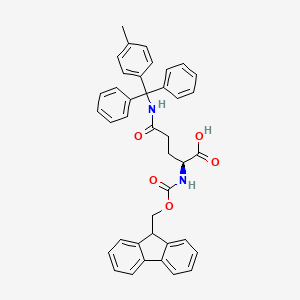

Feinchemische Synthese

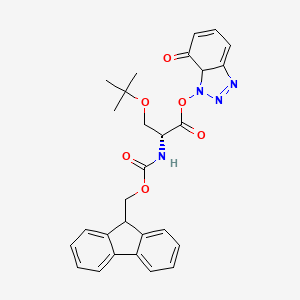

D-HPG wird auch in der feinchemischen Synthese verwendet {svg_3}. Feinchemikalien sind komplexe, einzelne, reine chemische Substanzen, die in begrenzten Mengen in Mehrzweckwerken durch mehrstufige Batch-chemische oder biotechnologische Verfahren hergestellt werden {svg_4}.

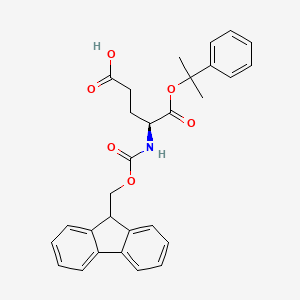

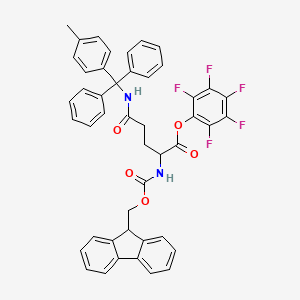

Herstellung von aromatischen Aldehyden

D-HPG wird bei der Herstellung von aromatischen Aldehyden wie 4-Hydroxybenzaldehyd verwendet {svg_5}. Aromatische Aldehyde sind eine Klasse organischer Verbindungen, die in verschiedenen Industrien eingesetzt werden, darunter Pharmazeutika, Agrochemikalien und Polymere {svg_6}.

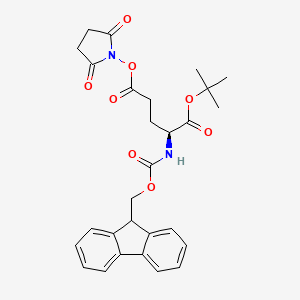

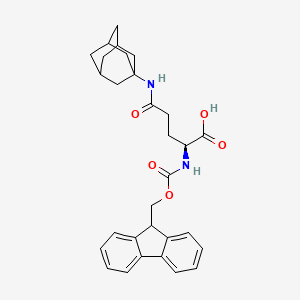

Enzymatische Synthese

Die Enzymkatalyse bietet einen vielversprechenden und effizienten Ansatz zur Synthese chiraler Chemikalien {svg_7}. D-HPG kann aus L-Tyrosin über einen vier-Enzym-Kaskade-Weg hergestellt werden {svg_8}.

Biomedizinische Anwendungen

Peptid-basierte Hydrogele (PHGs) sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_9}. FMOC-D-4-HYDROXYPHENYLGLYCIN wird bei der Synthese von selbsttragenden Hydrogelen verwendet, die auf FMOC-derivatisierten kationischen Hexapeptiden basieren {svg_10}.

Gewebetechnik

Das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), fungiert als potenzielles Material für die Gewebetechnik {svg_11}. Es unterstützt die Zellanhaftung, das Überleben und die Vermehrung vollständig {svg_12}.

Wirkmechanismus

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

, also known as FMOC-D-4-HYDROXYPHENYLGLYCINE , is an organic compound with a wide range of applications in pharmaceutical chemical synthesis . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Target of Action

It is known that it is used as one of the amino acid units in polypeptide synthesis .

Mode of Action

It is known that its hydroxyl functionality can be used for reaction directing, for example by esterification to form an ester bond . It can also be used as a building block for drug molecules .

Biochemical Pathways

It is known to be used in the synthesis of various peptides, suggesting it may play a role in protein synthesis and related biochemical pathways .

Pharmacokinetics

It is soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane (dcm), which may influence its bioavailability .

Result of Action

Given its role in peptide synthesis, it may contribute to the formation of proteins and peptides with specific functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, sealed container, away from direct sunlight . During use, a well-ventilated laboratory environment should be maintained to avoid inhaling harmful gases or vapors .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSEGZHOGZXFO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673973 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178119-93-2 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)